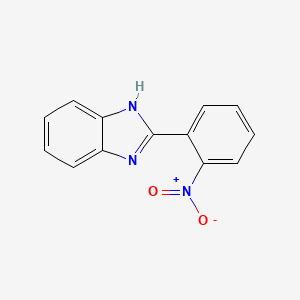

2-(2-Nitrophenyl)-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPPXVVTXDVWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176579 | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-58-4 | |

| Record name | 2-(2′-Nitrophenyl)benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 2-(2-Nitrophenyl)-1H-benzimidazole

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry and materials science. As a "privileged scaffold," its versatile structure is found in numerous pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 2-(2-Nitrophenyl)-1H-benzimidazole, incorporates a sterically demanding and electronically influential nitro group at the ortho position of the C2 phenyl ring. This substitution is not merely a structural variation; it is a critical design element that can profoundly influence the molecule's conformation, electronic distribution, and, consequently, its interaction with biological targets. Understanding the precise spectral signature of this molecule is paramount for quality control, structural confirmation, and for elucidating its mechanism of action in drug development pipelines.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of prototropic tautomerism, a common feature in N-unsubstituted benzimidazoles. The imidazole proton can reside on either nitrogen (N1 or N3), leading to two degenerate tautomeric forms in rapid equilibrium. In most solution-phase NMR experiments at room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the benzo portion of the molecule appears symmetric.[5]

Synthesis of this compound

The most common and efficient synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. This method, often referred to as the Phillips condensation, proceeds via the formation of a Schiff base intermediate which then undergoes cyclodehydrogenation.[6]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 2-nitrobenzaldehyde (1.0 eq) in ethanol or methanol (20-30 mL).

-

Reaction Initiation: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid, to the mixture.[2]

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, slowly add the mixture to cold water with stirring to induce precipitation.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Due to rapid tautomerism, the two halves of the benzimidazole ring (protons on C4/C7 and C5/C6) are chemically equivalent. The ortho-nitro group on the phenyl ring will significantly influence the chemical shifts of the adjacent protons due to its strong electron-withdrawing nature and steric effects.

Expected Chemical Shifts (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparison |

| N-H (imidazole) | ~12.8 - 13.2 | Broad Singlet (br s) | The acidic proton of the imidazole ring typically appears as a broad singlet at a very downfield position. For the analogous 2-(2-chlorophenyl) derivative, this peak is at 12.73 ppm.[4] |

| H-4' (Nitrophenyl) | ~8.2 - 8.4 | Doublet (d) | This proton is ortho to the nitro group and is expected to be the most deshielded proton on the phenyl ring due to the strong anisotropic and inductive effects of the NO₂ group. |

| H-7' (Nitrophenyl) | ~7.8 - 8.0 | Multiplet (m) | The protons of the nitrophenyl ring will form a complex splitting pattern due to their proximity and coupling. |

| H-5', H-6' (Nitrophenyl) | ~7.6 - 7.8 | Multiplet (m) | These protons are further from the nitro group and will appear more upfield compared to H-4'. |

| H-4, H-7 (Benzimidazole) | ~7.6 - 7.7 | Multiplet (m) | These protons on the benzo part of the benzimidazole ring are adjacent to the fused imidazole ring. In 2-(2-chlorophenyl)-1H-benzimidazole, they appear as a multiplet around 7.67 ppm.[4] |

| H-5, H-6 (Benzimidazole) | ~7.2 - 7.3 | Multiplet (m) | These protons are in the middle of the benzo ring and are typically the most shielded aromatic protons in the benzimidazole system. In the 2-chloro analog, they are observed around 7.25 ppm.[4] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The electron-withdrawing nitro group and the electronegative nitrogen atoms of the imidazole ring will have a significant deshielding effect on the carbons they are attached to.

Expected Chemical Shifts (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comparison |

| C2 (Imidazole) | ~148 - 150 | This is the imine carbon, positioned between two nitrogen atoms, making it highly deshielded. For 2-(2-chlorophenyl)-1H-benzimidazole, this carbon appears at 149.57 ppm.[4] |

| C2' (Nitrophenyl) | ~147 - 149 | The carbon directly attached to the nitro group (ipso-carbon) is strongly deshielded. |

| C3a, C7a (Benzimidazole) | ~135 - 143 | These are the bridgehead carbons where the imidazole and benzene rings are fused. Due to rapid tautomerism, they are often observed as a single, sometimes broad, signal. |

| C1' (Nitrophenyl) | ~128 - 130 | The ipso-carbon attached to the benzimidazole ring. |

| C4', C5', C6', C7' | ~124 - 133 | The remaining carbons of the nitrophenyl ring. Their shifts are influenced by the position relative to the nitro group. |

| C4, C7 (Benzimidazole) | ~115 - 120 | Due to tautomerism, these carbons are equivalent. |

| C5, C6 (Benzimidazole) | ~122 - 124 | These carbons are typically found in the standard aromatic region. In 2-phenyl-1H-benzimidazole, they are at 122.58 ppm.[4] |

FTIR Spectral Analysis

The FTIR spectrum is crucial for identifying the functional groups present in the molecule.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Imidazole) | 3300 - 3500 | Broad, Medium | The N-H bond of the imidazole ring exhibits a characteristic broad absorption due to hydrogen bonding. For 2-phenyl-1H-benzimidazole, this appears at 3436 cm⁻¹.[4] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for C-H stretching vibrations in aromatic rings. |

| C=N Stretch (Imidazole) | 1615 - 1630 | Medium to Strong | The C=N stretching of the imidazole ring is a key diagnostic peak. For 2-phenyl-1H-benzimidazole, it is observed at 1626 cm⁻¹.[4] |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple, Medium | These bands correspond to the skeletal vibrations of the benzene and benzimidazole rings. |

| N-O Stretch (Asymmetric) | 1510 - 1550 | Strong | The asymmetric stretching of the nitro group is a very strong and characteristic absorption. |

| N-O Stretch (Symmetric) | 1330 - 1370 | Strong | The symmetric stretching of the nitro group is also a strong and diagnostically important band. |

Mass Spectrometry (MS) and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) will lead to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation. The fragmentation pattern of this compound is expected to be significantly influenced by the "ortho effect," where the adjacent nitro and benzimidazole groups interact during fragmentation.

Expected Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The molecular ion will be observed at m/z = 239.

-

Loss of NO₂ (Ortho Effect): A common fragmentation for ortho-nitro aromatic compounds is the loss of the nitro group (NO₂) radical (46 Da) or the loss of NO followed by CO. However, a more characteristic ortho effect involves the transfer of an oxygen atom to the adjacent ring system, followed by the loss of a hydroxyl radical (OH˙, 17 Da) or water (H₂O, 18 Da) after rearrangement.

-

Loss of HCN: A characteristic fragmentation of the benzimidazole ring is the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole moiety.

-

Formation of Phenyl Cation: Cleavage of the bond between the phenyl and benzimidazole rings can lead to the formation of a nitrophenyl cation (m/z = 122) or a benzimidazolyl cation (m/z = 117).

Proposed Fragmentation Diagram

Caption: Proposed key fragmentations for this compound in EI-MS.

UV-Visible Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π-conjugated system of the benzimidazole and nitrophenyl rings will result in strong absorption in the UV region.

Expected Absorption Maxima (λₘₐₓ):

-

Solvent: Ethanol or Methanol

-

Expected λₘₐₓ: Two main absorption bands are expected. One around 240-280 nm corresponding to the π → π* transitions of the benzimidazole ring system, and another at a longer wavelength, likely in the 300-340 nm range, attributed to the extended conjugation involving the nitrophenyl group. The parent 2-phenylbenzimidazole shows absorption maxima around 303 nm and 315 nm.[7] The presence of the nitro group is expected to cause a bathochromic (red) shift.

Conclusion

The spectral analysis of this compound is a multi-faceted process requiring the integration of data from NMR, FTIR, MS, and UV-Vis spectroscopy. While a complete, published dataset for this specific isomer is elusive, a thorough understanding can be achieved through a comparative analysis with its close structural analogs and the application of fundamental spectroscopic principles. The ortho-position of the nitro group is a key structural feature that introduces steric hindrance and unique electronic effects, which are predictably reflected in the ¹H NMR chemical shifts and the mass spectral fragmentation patterns via the "ortho effect." This guide provides a robust framework for researchers and drug development professionals to confidently synthesize, characterize, and interpret the spectral data of this important molecule, ensuring its identity and purity in further applications.

References

-

Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(75), 40055-40060. [Link]

-

(Reference for 2-(4-nitrophenyl)-1H-benzimidazole data, if different from[4])

-

Bouzroura, M., Djeradi, H., & Laabassi, M. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(23), 5579. [Link]

-

Reddy, T. J., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]

- (Reference for general benzimidazole applic

- (Reference for general benzimidazole applic

- (Reference for general benzimidazole applic

-

Al-Ghorbani, M., et al. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2045-2051. [Link]

- (Reference for general benzimidazole synthesis)

-

Kumar, A., et al. (2016). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1546-1557. [Link]

-

Alkorta, I., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1794-1803. [Link]

- (Reference for mass spec ortho effect)

- (Reference for mass spec ortho effect)

- (Reference for mass spec ortho effect)

- (Reference for mass spec ortho effect)

- (Reference for mass spec ortho effect)

-

Kumar, R., & Kumar, D. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. International Journal of Engineering Research & Management Technology, 3(5), 1-6. [Link]

Sources

- 1. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the 1H and 13C NMR Spectroscopy of 2-(2-Nitrophenyl)-1H-benzimidazole

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 2-(2-nitrophenyl)-1H-benzimidazole. Moving beyond a mere recitation of data, this document elucidates the causal relationships between molecular structure and spectral output, offering a framework for confident structural verification and purity assessment.

Strategic Overview: Why NMR is Critical for Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a substituent at the 2-position, such as the 2-nitrophenyl group, dramatically influences the molecule's electronic distribution, conformation, and, consequently, its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of these molecules.[1] It provides an atomic-level view of the molecular framework, allowing for the unambiguous confirmation of identity and the detection of subtle isomeric impurities. For this compound, NMR is indispensable for verifying the correct substitution pattern on the phenyl ring—a critical factor that synthetic routes do not always control with absolute certainty.

Acquiring High-Fidelity NMR Data: A Validated Protocol

Garbage in, garbage out. This axiom is particularly true for NMR. The quality of the final spectrum is entirely dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: Sample Preparation

This protocol details the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tube

-

Pasteur pipette and glass wool

Procedure:

-

Weigh the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial. The precise amount depends on the spectrometer's sensitivity.

-

Solvent Selection & Dissolution: Add approximately 0.6 mL of DMSO-d6. This solvent is ideal for benzimidazoles as it effectively solvates the molecule and its high polarity can slow the rate of N-H proton exchange, resulting in sharper signals for the benzimidazole ring protons.[1][2] The N-H proton itself becomes observable as a distinct, often broad, signal in the downfield region (typically δ 12.0-13.6 ppm).[1]

-

Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which could degrade spectral resolution.

Spectrometer Configuration: Causality Behind Parameter Choices

The following parameters are recommended for a 400 MHz spectrometer. The rationale behind each choice is provided to empower the researcher to adapt the protocol as needed.

| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |

| Pulse Program | zg30 (standard) | zgpg30 (proton decoupled) | A standard 30° pulse for 1H NMR provides a good compromise between signal intensity and relaxation time. Proton decoupling for 13C NMR simplifies the spectrum to single lines for each unique carbon, enhancing the signal-to-noise ratio. |

| Solvent | DMSO-d6 | DMSO-d6 | As detailed above, this solvent is optimal for the benzimidazole scaffold. |

| Temperature | 298 K | 298 K | Standard room temperature operation is sufficient. |

| Number of Scans (NS) | 16 | ≥1024 | The low natural abundance of 13C necessitates a significantly higher number of scans to achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (D1) | 5 s | 2 s | A longer relaxation delay in 1H NMR ensures complete T1 relaxation, which is crucial for accurate signal integration. For 13C NMR, a 2-second delay is generally sufficient for protonated carbons. |

| Acquisition Time (AT) | 4 s | 1 s | A longer acquisition time provides better digital resolution, allowing for the clear definition of fine coupling patterns in the 1H spectrum. |

Spectral Analysis: Decoding the 1H and 13C NMR Data

The key to interpreting the NMR spectra lies in understanding the electronic effects of the constituent parts of the molecule: the benzimidazole system and the electron-withdrawing 2-nitrophenyl ring.

Predicted 1H NMR Spectrum Analysis (400 MHz, DMSO-d6)

The aromatic region of the 1H NMR spectrum will be complex. The electron-withdrawing nature of the nitro group causes a significant deshielding (downfield shift) of the protons on the nitrophenyl ring.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Interactions |

| N-H | ~12.9 | Broad singlet (br s) | 1H | The acidic imidazole proton is highly deshielded and often broadened by quadrupolar effects from the adjacent nitrogen and chemical exchange.[1] |

| H-4' | ~8.20 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in the most significant downfield shift among the nitrophenyl protons. |

| H-6' | ~7.95 | Triplet (t) | 1H | Experiences deshielding from the nitro group and the anisotropic effect of the benzimidazole ring. |

| H-5' | ~7.80 | Triplet (t) | 1H | Less affected by the nitro group compared to the ortho and para positions. |

| H-7' | ~7.75 | Doublet (d) | 1H | Further from the nitro group, this proton is expected to be the most upfield of the nitrophenyl signals. |

| H-4, H-7 | 7.65 - 7.75 | Multiplet (m) | 2H | These protons on the benzimidazole ring are typically found in this region. Their signals may overlap. |

| H-5, H-6 | 7.25 - 7.35 | Multiplet (m) | 2H | These protons are in the central part of the benzimidazole system and are generally the most shielded of the aromatic protons. |

Predicted 13C NMR Spectrum Analysis (100 MHz, DMSO-d6)

In the proton-decoupled 13C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are highly sensitive to the electronic environment.

| Signal Assignment | Predicted δ (ppm) | Rationale and Key Interactions |

| C-2 | ~151.5 | The imine-like carbon of the benzimidazole ring is characteristically found in this downfield region.[3] |

| C-2' (C-NO2) | ~148.0 | The carbon directly attached to the nitro group is strongly deshielded due to the powerful inductive and resonance electron-withdrawing effects of the NO2 group. |

| C-3a, C-7a | ~143.0, ~135.0 | These are the bridgehead carbons of the benzimidazole ring. Tautomerism can sometimes lead to averaged signals, but in DMSO, distinct signals are often observed.[2][4] |

| C-4', C-6' | ~133.5, ~131.0 | These carbons are influenced by the nitro group and their position relative to the benzimidazole substituent. |

| C-1' | ~130.0 | The ipso-carbon, attached to the benzimidazole ring. Its chemical shift is influenced by the substituent effect of the benzimidazole group.[5] |

| C-5', C-7' | ~124.5, ~122.0 | These carbons are generally found in the mid-aromatic region. |

| C-4, C-7 | ~122.5 | Aromatic carbons of the benzimidazole ring. |

| C-5, C-6 | ~115.0 | These carbons are typically the most shielded of the benzimidazole aromatic carbons. |

Advanced Structural Verification: 2D NMR Workflow

While 1D NMR provides a wealth of information, complex overlapping signals in the aromatic region can make unambiguous assignment challenging. A suite of 2D NMR experiments provides a self-validating system for complete structural confirmation.

Caption: Workflow for unambiguous NMR assignment using 2D correlation spectroscopy.

-

COSY (Correlation Spectroscopy): This experiment maps out all proton-proton (1H-1H) coupling networks. It will definitively link adjacent protons on the benzimidazole and nitrophenyl rings, allowing for the assignment of each aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign the signals of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning the non-protonated (quaternary) carbons by observing their correlations to nearby protons. For example, the N-H proton will show a correlation to C-2 and the bridgehead carbons (C-3a, C-7a), confirming their assignments.

Conclusion: From Spectrum to Structure with Confidence

The comprehensive NMR analysis of this compound is a multi-step process that relies on a foundation of high-quality data acquisition and a logical, step-by-step interpretation. By understanding the fundamental electronic effects of the nitro and benzimidazole moieties, one can predict and interpret the 1D spectra with a high degree of confidence. For absolute, publication-quality assignment, a suite of 2D NMR experiments provides an interlocking, self-validating dataset that removes all ambiguity. This guide provides the strategic framework and tactical protocols necessary for any researcher to confidently characterize this important molecule.

References

-

Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(78), 41621-41628. [Link]

- El Kihel, A., El Guesmi, S., & El Kaim, L. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(4), 354-357.

-

Lee, C. K., & Lee, I. S. (2009). NMR studies of 2-aryl derivatives of benzimidazole, benzimidazolium ion, and benzimidazoline. Heterocycles, 78(2), 425-434. [Link]

-

García-Báez, E. V., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5928. [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1638-1651. [Link]

-

University of Calgary. (n.d.). Aromatic H. Organic Chemistry Online. [Link]

-

Alarcón-Polo, E., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Phenomenon of Annular Tautomerism in Benzimidazoles

An In-Depth Technical Guide: Tautomerism in 2-(Substituted-Phenyl)-1H-Benzimidazoles: A Critical Factor in Medicinal Chemistry

Executive Summary The benzimidazole scaffold is a cornerstone in modern drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Its biological activity is intimately linked to its three-dimensional structure and physicochemical properties, which are in turn governed by a subtle yet critical phenomenon: annular prototropic tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium in 2-(substituted-phenyl)-1H-benzimidazoles. We delve into the fundamental principles influencing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for the design and development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper understanding of tautomerism to optimize ligand-receptor interactions and improve drug efficacy.

Tautomerism describes a dynamic equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] When this isomerization involves the migration of a proton, it is specifically termed prototropy.[2][3] In N-heterocyclic compounds like benzimidazole, the proton can shuttle between two nitrogen atoms within the ring system, a process known as annular tautomerism.

The 2-phenyl-1H-benzimidazole core exists as a rapid equilibrium between two tautomeric forms: the 1H-tautomer and the 3H-tautomer (which are identical in the unsubstituted case, but distinct with substitution on the benzimidazole ring itself). This rapid proton exchange simplifies the NMR spectra under standard conditions, often showing time-averaged signals that can mask the true nature of the molecular population.[1] However, the specific tautomer that predominates can drastically alter the molecule's hydrogen bonding capacity, dipole moment, pKa, and overall shape, thereby controlling its interaction with biological targets.[2][3]

Figure 1: Annular prototropic tautomerism in 2-phenyl-1H-benzimidazole.

Probing the Equilibrium: Factors and Substituent Effects

The position of the tautomeric equilibrium is not static; it is a finely balanced state influenced by several factors, including the solvent environment, temperature, and, most critically for drug design, the electronic nature of substituents on the 2-phenyl ring.[4]

Solvent Effects: Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding, while aprotic solvents may favor a different form. Solvents like DMSO are known to slow the rate of proton exchange, sometimes allowing for the observation of distinct tautomers by NMR.[1][3]

Substituent Effects: The electronic properties of substituents on the 2-phenyl ring exert a profound influence via inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN): These groups decrease the electron density of the phenyl ring, which in turn reduces the basicity of the imidazole nitrogens. This effect can shift the equilibrium.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂, -CH₃): These groups increase the electron density of the phenyl ring, enhancing the basicity of the imidazole nitrogens and influencing the tautomeric preference.

The interplay of these effects determines the relative stability of the conjugate acids of each tautomer, thereby dictating the position of the equilibrium. A precise understanding of these substituent effects is paramount for tuning the physicochemical properties of a potential drug molecule.

A Guide to Characterization: Experimental & Computational Workflows

A multi-faceted approach combining experimental spectroscopy and theoretical calculations is essential for the unambiguous characterization of the tautomeric state.

Experimental Methodologies

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[2][3] The rate of proton exchange determines the appearance of the spectrum. In a fast-exchange regime, averaged signals are observed. By lowering the temperature or using specific solvents that impede intermolecular proton transfer (like hexamethylphosphoramide-d₁₈), the exchange can be slowed, leading to the appearance of separate, distinct signals for each tautomer.[2]

Protocol: Variable-Temperature (VT) NMR for Tautomer Resolution

-

Sample Preparation: Dissolve the 2-(substituted-phenyl)-1H-benzimidazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₂Cl₂, or HMPA-d₁₈) in a high-quality NMR tube. The choice of solvent is critical; DMSO-d₆ is often effective at slowing exchange due to its hydrogen bond accepting nature.[1]

-

Initial Spectrum Acquisition: Record a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to establish a baseline. Note the chemical shifts and look for any broad signals, which may indicate an intermediate exchange rate.

-

Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

-

Data Analysis: Monitor the spectra for the decoalescence of averaged signals into two distinct sets of signals, representing the two tautomers. The integration of the corresponding ¹H signals at a temperature where the exchange is slow provides the quantitative ratio of the two tautomers.[2]

-

Causality: The rationale for lowering the temperature is to reduce the thermal energy of the system, thereby decreasing the rate constant of the proton transfer reaction. When this rate becomes slow on the NMR timescale (slower than the difference in frequency between the signals of the two tautomers), the spectrometer can resolve the individual species.[2][3]

Figure 2: Self-validating workflow for NMR-based tautomer analysis.

3.1.2 UV-Vis Spectroscopy and X-ray Crystallography

-

UV-Vis Spectroscopy: Each tautomer possesses a unique electronic structure and conjugation, resulting in a distinct UV-Vis absorption spectrum. By measuring spectra under various conditions (e.g., changing solvent polarity or pH), shifts in the absorption maxima can be correlated with shifts in the tautomeric equilibrium.

-

X-ray Crystallography: This technique provides an unambiguous snapshot of the molecule's structure in the solid state.[1] This is invaluable for identifying the preferred tautomer in a crystalline environment. However, it is crucial to recognize that crystal packing forces can stabilize a tautomer that may not be the most prevalent in solution, the environment most relevant to biological activity.

Computational Chemistry Workflow

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[1][4]

Protocol: DFT-Based Tautomer Stability Prediction

-

Structure Generation: Build the 3D structures of both the 1H and 3H tautomers for the molecule of interest.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[1][4]

-

Solvation Modeling: Since biological interactions occur in an aqueous environment, it is essential to incorporate solvent effects. Use a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or DMSO as the solvent to re-optimize the geometries and calculate energies.[1]

-

Energy Calculation & Analysis: Calculate the final electronic energies (including zero-point vibrational energy corrections) for each solvated tautomer. The tautomer with the lower energy is predicted to be the more stable and thus more abundant form. The energy difference (ΔE) can be used to estimate the equilibrium constant (KT).

-

Causality: This protocol is self-validating by comparing the predicted lowest-energy tautomer with experimental data from NMR or X-ray crystallography. The choice of a functional like B3LYP and a large basis set like 6-311++G(d,p) provides a robust balance of accuracy and computational cost for these systems. The PCM model is critical for simulating the stabilizing or destabilizing effect of the solvent's dielectric field on the different dipole moments of the tautomers.

Sources

- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for synthesizing 2-(2-Nitrophenyl)-1H-benzimidazole

An In-Depth Guide to the Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole: Protocol, Mechanism, and Characterization

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to interact readily with biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The target compound, this compound, serves as a crucial synthetic intermediate. The nitro group acts as a versatile chemical handle, enabling further structural modifications to develop novel therapeutic agents or functional materials. For instance, derivatives of this compound have been investigated as potential HIV-1 reverse transcriptase inhibitors.

This guide provides a detailed, field-proven protocol for the synthesis of this compound via the acid-catalyzed condensation of o-phenylenediamine and 2-nitrobenzaldehyde. This approach, a variation of the Phillips-Ladenburg benzimidazole synthesis, is widely employed due to its efficiency and straightforward execution.[2][3] We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and outline the necessary procedures for purification and characterization, ensuring a self-validating and reproducible protocol for researchers.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between o-phenylenediamine and 2-nitrobenzaldehyde. The overall transformation is depicted below:

Overall Reaction: o-phenylenediamine + 2-nitrobenzaldehyde → this compound + H₂O

The mechanism involves two key stages: the formation of a Schiff base intermediate followed by intramolecular cyclization and aromatization.

-

Schiff Base Formation : One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This is typically the rate-determining step. Subsequent dehydration leads to the formation of an imine, also known as a Schiff base.[4]

-

Intramolecular Cyclization : The second amino group of the Schiff base intermediate performs a nucleophilic attack on the imine carbon. This intramolecular reaction forms a five-membered dihydro-benzimidazole ring.

-

Aromatization : The dihydro-benzimidazole intermediate then undergoes oxidation to form the stable, aromatic benzimidazole ring. In many variations of this synthesis, an explicit oxidizing agent is added.[1][5] However, in others, atmospheric oxygen or the nitro group itself can facilitate this final aromatization step, especially under heating.

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents & Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (per run) | Notes |

| o-Phenylenediamine | 95-54-5 | 108.14 | 1.08 g (10 mmol) | Toxic, mutagenic, skin sensitizer. Handle with extreme care.[6][7] |

| 2-Nitrobenzaldehyde | 552-89-6 | 151.12 | 1.51 g (10 mmol) | Harmful if swallowed, causes skin and eye irritation.[8][9] |

| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL | Flammable liquid. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~0.5 mL | Corrosive. Used as a catalyst. |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | As needed | For neutralization. |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing and recrystallization. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying organic extracts (if needed). |

Laboratory Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Glass rod

-

pH paper or pH meter

-

Melting point apparatus

-

FTIR Spectrometer

-

NMR Spectrometer

-

Standard laboratory glassware (graduated cylinders, funnels)

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Detailed Experimental Protocol

This protocol is based on established methods for the condensation of o-phenylenediamines with aldehydes.[5][10]

Part 1: Reaction Setup and Reflux

-

Reagent Preparation : In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and 2-nitrobenzaldehyde (1.51 g, 10 mmol).

-

Causality: Using equimolar amounts of the reactants ensures the most efficient conversion to the desired product without a significant excess of either starting material remaining.

-

-

Solvent Addition : Add 50 mL of 95% ethanol to the flask. Swirl gently to dissolve the solids. Some solids may not fully dissolve at room temperature.

-

Causality: Ethanol is an effective solvent for both reactants and facilitates a homogenous reaction mixture upon heating. Its boiling point is suitable for reflux conditions, allowing the reaction to proceed at an elevated temperature without solvent loss.

-

-

Catalyst Addition : Add a magnetic stir bar to the flask. While stirring, carefully add 5-6 drops of concentrated hydrochloric acid (~0.5 mL).

-

Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This accelerates the initial condensation step.[3]

-

-

Reflux : Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Place the apparatus in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78-80°C) and maintain a gentle reflux with continuous stirring for 2-3 hours.

-

Causality: Heating provides the necessary activation energy for the reaction, particularly for the dehydration and cyclization steps. Refluxing prevents the evaporation of the solvent over the reaction period.

-

-

Monitoring the Reaction : The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl acetate:Hexane, 3:7). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new product spot.

Part 2: Isolation and Purification

-

Cooling and Precipitation : After the reflux period, turn off the heat and allow the flask to cool to room temperature. The product may begin to precipitate as the solution cools. Further cooling in an ice bath can enhance precipitation.

-

Neutralization : Slowly add a saturated solution of sodium bicarbonate to the reaction mixture while stirring until the solution is neutral to slightly basic (pH 7-8).

-

Causality: Neutralization quenches the acid catalyst and ensures the benzimidazole product is in its neutral, less soluble form, maximizing its precipitation from the solution.

-

-

Filtration : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing : Wash the solid product on the filter paper sequentially with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

-

Causality: Washing with water removes any inorganic salts (like NaCl from neutralization) and water-soluble impurities. A final wash with cold ethanol removes residual starting materials and soluble organic impurities while minimizing loss of the desired product.

-

-

Drying : Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved. The crude product is typically a yellow or brown powder.[10]

Part 3: Recrystallization (Optional but Recommended)

For higher purity, the crude product should be recrystallized.

-

Solvent Selection : Ethanol or an ethanol-water mixture is a common choice for recrystallizing benzimidazoles.

-

Procedure : Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collection : Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry as described previously.

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained and compared with literature values.

| Property | Expected Value |

| Appearance | Yellow to brown crystalline solid[10] |

| Melting Point | 190-193 °C[11] |

| Molecular Formula | C₁₃H₉N₃O₂ |

| Molecular Weight | 239.23 g/mol [11] |

| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1590 (C=N stretch), ~1520 & ~1350 (NO₂ asymmetric & symmetric stretch)[12] |

| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons on both the benzimidazole and nitrophenyl rings, and a broad singlet for the N-H proton.[10] |

The obtained data serves as a self-validating check for the protocol's success. A sharp melting point close to the literature value indicates high purity. Spectroscopic data (FTIR, NMR) must match the expected pattern for the target structure to confirm its chemical identity.

Safety and Handling Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[6]

-

Ventilation : All steps, especially the handling of o-phenylenediamine and concentrated HCl, must be performed in a well-ventilated chemical fume hood.[7]

-

o-Phenylenediamine : This compound is toxic, a suspected mutagen, and a skin and respiratory sensitizer.[6][13] Avoid inhalation of dust and any skin contact. Weigh it out carefully in a fume hood.

-

2-Nitrobenzaldehyde : Harmful if swallowed and causes skin, eye, and respiratory irritation. Avoid creating dust.[9]

-

Concentrated Hydrochloric Acid : Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of fumes.

-

Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal.

By following this detailed guide, researchers can reliably synthesize this compound, a valuable building block for further research in drug development and materials science.

References

-

ResearchGate. (2019). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]

-

ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Available at: [Link]

- Google Patents. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.

- Google Patents. (n.d.). CN106866544B - 2-(2-hydroxyphenyl)-1H-benzimidazole and derivative, synthetic method and application thereof.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]

-

ResearchGate. (2007). 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. Available at: [Link]

- N/A. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)

-

ResearchGate. (n.d.). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Available at: [Link]

-

PubMed. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available at: [Link]

-

ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]

-

Loba Chemie. (2015). Safety Data Sheet: 2-NITROBENZALDEHYDE AR. Available at: [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. Available at: [Link]

-

Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Available at: [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Available at: [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. nj.gov [nj.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(2-NITROPHENYL)-1H-BENZO[D]IMIDAZOLE | 2208-58-4 [chemicalbook.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. cir-safety.org [cir-safety.org]

Application Notes and Protocols for Antimicrobial Assays of 2-(2-Nitrophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3][4] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and 2-substituted benzimidazoles have emerged as a promising class of compounds.[4] This application note focuses on 2-(2-Nitrophenyl)-1H-benzimidazole , a derivative that combines the established antimicrobial potential of the benzimidazole core with the electronic properties of a nitrophenyl substituent. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as the nitro group (NO2), on the phenyl ring at the 2-position can significantly influence the antimicrobial efficacy of benzimidazole derivatives.[5]

This document provides a comprehensive guide for researchers on how to approach the antimicrobial evaluation of this compound, including detailed protocols for determining its in vitro activity against a panel of clinically relevant bacteria and fungi.

Hypothesized Mechanism of Antimicrobial Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on extensive research into the benzimidazole class of compounds, several potential targets can be postulated. A primary proposed mechanism is the inhibition of microbial nucleic acid and protein synthesis due to the structural analogy of the benzimidazole core to purines.[6] This can lead to competitive inhibition of enzymes involved in these vital cellular processes. Additionally, some benzimidazole derivatives have been shown to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to their antifungal activity.[1] For bacteria, potential targets include enzymes crucial for cell division, such as the filamenting temperature-sensitive protein Z (FtsZ), and topoisomerases like DNA gyrase, which are involved in DNA replication.[4][7]

Experimental Protocols: A Framework for Antimicrobial Evaluation

The following protocols are designed to be adaptable and provide a robust framework for assessing the antimicrobial properties of this compound. It is imperative to include appropriate positive and negative controls in all assays to ensure the validity of the results.

Preparation of Stock Solutions

The accurate preparation of the test compound's stock solution is critical for obtaining reliable and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO, sterile)

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL). Ensure complete dissolution.

-

Perform serial dilutions of the stock solution in sterile DMSO or a suitable solvent to create working stock solutions of lower concentrations.

-

Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices:

-

DMSO as a Solvent: DMSO is a common solvent for water-insoluble compounds and is generally well-tolerated by microorganisms at low concentrations (typically ≤1% v/v in the final assay).

-

High-Concentration Stock: Preparing a concentrated stock solution allows for the addition of a small volume to the assay medium, minimizing the final concentration of the solvent and its potential inhibitory effects.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of a novel compound against bacteria and yeast.[8]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inocula, standardized to 0.5 McFarland turbidity

-

Stock solutions of this compound

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth and solvent only)

-

Sterile multichannel pipettes and tips

Protocol:

-

Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.

-

Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

-

Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Add 10 µL of the diluted inoculum to each well, including the positive and negative control wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.[9]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

Stock solutions of this compound

-

Positive control antibiotic disks

-

Forceps

Protocol:

-

Prepare a bacterial or fungal lawn by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of an MHA plate using a sterile cotton swab.

-

Impregnate sterile filter paper disks with a known concentration of the test compound (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

-

Place a positive control antibiotic disk on the same plate for comparison.

-

Incubate the plates under the same conditions as the broth microdilution assay.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation of antimicrobial assay results.

Table 1: Example Template for Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Experimental Value] | Ciprofloxacin | [Experimental Value] |

| Escherichia coli | Gram-negative | [Experimental Value] | Ciprofloxacin | [Experimental Value] |

| Pseudomonas aeruginosa | Gram-negative | [Experimental Value] | Ciprofloxacin | [Experimental Value] |

| Candida albicans | Fungal (Yeast) | [Experimental Value] | Fluconazole | [Experimental Value] |

| Aspergillus niger | Fungal (Mold) | [Experimental Value] | Fluconazole | [Experimental Value] |

Note: The above table is a template. Researchers should populate it with their experimentally determined values.

Table 2: Representative MIC Values for Structurally Related Benzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative | Staphylococcus aureus | 4 | |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative | Streptococcus faecalis | 8 | |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative | Candida albicans | 64 | |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivative | Aspergillus niger | 64 |

This table provides context for the expected range of activity for benzimidazole derivatives and is not representative of this compound itself.

Visualizing the Experimental Workflow

A clear workflow diagram can aid in the planning and execution of antimicrobial susceptibility testing.

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in this application note provide a standardized and robust methodology for the initial in vitro evaluation of its antibacterial and antifungal activity. Further studies should focus on determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal. Subsequent investigations could explore its efficacy against a broader panel of drug-resistant microbial strains, its potential for synergistic activity with existing antibiotics, and its cytotoxicity against mammalian cell lines to evaluate its therapeutic index. Elucidating the precise mechanism of action will be crucial for the rational design of more potent and selective analogs.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 17(5), 5713–5725. [Link]

-

Dokla, E. M. E., El-Emam, A. A., Al-Ghorbani, M., & Al-Abdullah, E. S. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28286–28303. [Link]

-

Gaba, M., & Mohan, C. (2016). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 7(2), 84-100. [Link]

-

Kaushik, N., Kumar, N., & Singh, A. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. [Link]

-

Pop, R., Moldovan, C. M., & Oniga, O. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. [Link]

-

Rashdan, H. R. M., et al. (2021). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 26(21), 6484. [Link]

-

Saeed, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 15(1), 23-50. [Link]

-

Şahin, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current medicinal chemistry, 23(23), 2495–2519. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2011). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 76(3), 325-335. [Link]

-

Singh, N., & Pandurangan, A. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. [Link]

-

White Rose Research Online. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]

-

Yadav, G., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2399-2408. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents [mdpi.com]

- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 2-(2-Nitrophenyl)-1H-benzimidazole

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of 2-(2-Nitrophenyl)-1H-benzimidazole. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for key assays to assess the compound's cytotoxic and mechanistic properties.

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to naturally occurring purines. This feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[1][2] The versatility of the benzimidazole ring, particularly at the 1, 2, and 5/6 positions, allows for chemical modifications that can modulate its biological activity.[1] Numerous benzimidazole-based compounds have been investigated as anticancer agents, with mechanisms of action that include disruption of microtubule dynamics, inhibition of poly (ADP-ribose) polymerase (PARP), topoisomerase inhibition, and interference with DNA replication.[1][2]

The 2-substituted benzimidazoles, in particular, have garnered significant interest as potential anticancer agents. The introduction of an aromatic substituent at the C-2 position is a key structural feature shared by many biologically active compounds.[3] The presence of a nitrophenyl group at this position can confer specific electronic and steric properties that may enhance the compound's interaction with cancer-related molecular targets. While extensive data on the specific isomer this compound is emerging, studies on related nitro-substituted phenylbenzimidazoles have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that this class of compounds warrants thorough investigation.[3][4] For instance, the N-oxide derivative of this compound has been shown to have a significant impact on the cell cycle, particularly under hypoxic conditions, highlighting a potential area of investigation for its anticancer mechanism.[5]

Postulated Mechanisms of Action

Based on the broader family of benzimidazole derivatives, the anticancer activity of this compound could be mediated by several mechanisms. Researchers should consider investigating the following pathways:

-

Induction of Apoptosis: A common mechanism for anticancer drugs is the induction of programmed cell death (apoptosis). This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key markers to investigate include the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine.[1][6][7]

-

Cell Cycle Arrest: Many cytotoxic agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[4][6] Flow cytometric analysis of DNA content is the standard method for investigating these effects.

-

PARP Inhibition: Some benzimidazole derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[4] Inhibition of PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.

-

Microtubule Disruption: Interference with the dynamics of microtubule polymerization and depolymerization can lead to mitotic arrest and subsequent cell death.[2]

The following diagram illustrates a general workflow for the in vitro evaluation of a novel anticancer compound like this compound.

Caption: Experimental workflow for in vitro anticancer evaluation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary assays required to evaluate the in vitro anticancer activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a fundamental first step to determine the cytotoxic concentration range of the test compound.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

-

Data Presentation:

| Cancer Cell Line | Tissue of Origin | IC50 of 2-(Aryl)-Benzimidazole Derivative (µM) [Example] |

| A549 | Lung Carcinoma | 15.80[8] |

| K562 | Chronic Myelogenous Leukemia | Data on related compounds suggest activity[4] |

| HepG2 | Hepatocellular Carcinoma | 15.58[8] |

| MCF-7 | Breast Adenocarcinoma | Data on related compounds suggest activity[3] |

| MDA-MB-231 | Breast Adenocarcinoma | Data on related compounds suggest activity[3][9] |

Note: The IC50 values presented are for related benzimidazole derivatives and serve as an illustrative example. Actual values for this compound must be determined experimentally.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Human cancer cell lines

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Data Analysis:

-

Use the flow cytometry software to create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

-

Gate the cell populations to quantify the percentage of cells in each quadrant:

-

Lower-left quadrant: Viable cells (Annexin V-/PI-)

-

Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)

-

Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)

-

Upper-left quadrant: Necrotic cells (Annexin V-/PI+)

-

Caption: Workflow for apoptosis detection via flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: Propidium iodide is a fluorescent molecule that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This assay is crucial for determining if the test compound induces cell cycle arrest.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

70% ethanol (ice-cold)

-

Human cancer cell lines

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Data Analysis:

-

Generate a histogram of the PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-